molecular formula C25H28O4 B1637903 Kanzonol C

Kanzonol C

Cat. No.: B1637903
M. Wt: 392.5 g/mol
InChI Key: CBGDCCSHOGQUSW-MDWZMJQESA-N
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Description

Contextualization of Kanzonol C within Flavonoid and Chalcone (B49325) Research

This compound is an isoprenoid-substituted chalcone, which chemically classifies it as a flavonoid. Flavonoids are a broad class of polyphenolic compounds characterized by a C6-C3-C6 carbon skeleton, consisting of two benzene (B151609) rings linked by a three-carbon chain e3s-conferences.orgnih.gov. Chalcones, specifically, are open-chain flavonoids that serve as biogenetic precursors to other flavonoid subclasses, such as flavones and flavanones nih.govijpsjournal.com. Their structure, featuring an α,β-unsaturated carbonyl system, is central to their reactivity and diverse pharmacological properties nih.govijpsjournal.comnih.gov.

This compound possesses the molecular formula C₂₅H₂₈O₄ and a molecular weight of 392.5 g/mol nih.govbiosynth.com. It has been isolated from various plant sources, highlighting its natural abundance. Notable sources include Dorstenia barteri (Moraceae) glpbio.commedchemexpress.combio-connect.nl, Glycyrrhiza species such as G. eurycarpa, G. glabra , and Glycyrrhiza inflata researchgate.netnih.govacademicjournals.org, as well as Fatoua villosa and Parartocarpus venenosus nih.gov. The presence of prenyl groups on its chalcone backbone contributes to its unique structural features and diverse bioactivities . The widespread occurrence of chalcones and flavonoids in edible and medicinal plants underscores their significance as natural products with potential health benefits nih.govacademicjournals.orgmdpi.comijsr.inanjs.edu.iq.

Significance of this compound as a Bioactive Natural Product in Drug Discovery

The diverse pharmacological activities exhibited by this compound position it as a significant bioactive natural product in drug discovery efforts. Research has demonstrated its potential across various therapeutic areas, including antimicrobial, anticancer, enzyme inhibitory, anti-inflammatory, antiulcer, and antiviral applications glpbio.comresearchgate.netacademicjournals.organjs.edu.iqchemfaces.comnih.gov.

Detailed Research Findings:

Antimicrobial Activity: this compound has shown potent antimicrobial effects against a range of microorganisms. Studies indicate its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi glpbio.comchemfaces.comnih.gov. For certain microbial strains, its Minimum Inhibitory Concentration (MIC) values have been reported to be as low as ≤ 10 µg/mL, with some instances even reaching 0.3 µg/mL chemfaces.com.

Anticancer Potential: this compound exhibits significant cytotoxic activities against various human cancer cell lines. It has demonstrated inhibitory effects on the secretion of matrix metalloproteinase-2 (MMP-2) in glioblastoma cells, which is crucial for reducing tumor invasiveness nih.govchemfaces.com. Furthermore, this compound has shown cytotoxicity against lung cancer (A549) and colon cancer (HCT116) cells, with reported IC₅₀ values of 9.67 µM and 8.85 µM, respectively chemfaces.com. It also showed potent cytotoxic activities against HepG2, SW480, and MCF7 human cancer cell lines, while exhibiting low toxicity towards normal human cell lines (LO2 and HEK293T) researchgate.netnih.govchemfaces.com.

Enzyme Inhibition: this compound is recognized as a potent inhibitor of several enzymes. It has been identified as a strong protein tyrosine phosphatase 1B (PTP1B) inhibitor, with IC₅₀ values ranging from 0.31 to 0.97 µM researchgate.netnih.govchemfaces.com. PTP1B is a target of interest for the management of diabetes and obesity . Additionally, this compound has been reported to inhibit tyrosinase activity, an enzyme involved in melanin (B1238610) production researchgate.net.

Anti-inflammatory Effects: The compound demonstrates anti-inflammatory properties by suppressing NF-κB signaling and inhibiting nitric oxide (NO) production in macrophages chemfaces.com. These mechanisms are central to mitigating inflammatory responses.

Antiulcer Activity: this compound has been associated with strong antiulcer action anjs.edu.iq.

Antiviral Activity: this compound, isolated from Glycyrrhiza inflata, has shown activity against neuraminidases (NAs) from influenza viruses academicjournals.org.

The multifaceted biological activities of this compound underscore its potential as a lead compound for the development of new therapeutic agents. Its natural origin and diverse pharmacological profile make it a valuable subject for ongoing research in drug discovery.

Table 1: Summary of Key Biological Activities of this compound

Biological ActivitySpecific Effect / MechanismReported Values / ObservationsReference
AntimicrobialAgainst Gram-positive/negative bacteria and fungiMIC values ≤ 25 µg/mL; some as low as 0.3 µg/mL glpbio.comchemfaces.comnih.gov
AnticancerInhibits MMP-2 secretion in glioblastoma cells; Cytotoxic to cancer cell linesIC₅₀ (A549): 9.67 µM; IC₅₀ (HCT116): 8.85 µM; Potent against HepG2, SW480, MCF7 nih.govresearchgate.netnih.govchemfaces.com
Enzyme InhibitionPTP1B inhibitionIC₅₀: 0.31-0.97 µM researchgate.netnih.govchemfaces.com
Tyrosinase inhibitionReported activity researchgate.net
Anti-inflammatorySuppresses NF-κB signaling; Inhibits NO production in macrophagesObserved activity chemfaces.com
AntiulcerStrong antiulcer actionReported activity anjs.edu.iq
AntiviralActivity against influenza virus NAsObserved activity academicjournals.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O4/c1-16(2)5-9-19-15-18(7-12-22(19)26)8-13-23(27)21-11-14-24(28)20(25(21)29)10-6-17(3)4/h5-8,11-15,26,28-29H,9-10H2,1-4H3/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGDCCSHOGQUSW-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C=CC(=O)C2=C(C(=C(C=C2)O)CC=C(C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C(=C(C=C2)O)CC=C(C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Kanzonol C Natural Occurrence and Isolation Protocols

Botanical Sources and Phytochemical Investigations

Kanzonol C has been isolated from several plant species, highlighting its diverse natural distribution. Phytochemical investigations of these sources have been crucial in identifying and characterizing this compound.

This compound is notably isolated from the twigs of Dorstenia barteri, a plant belonging to the Moraceae family. bio-connect.nlmedchemexpress.comglpbio.combioscience.co.uk Phytochemical studies on Dorstenia species frequently focus on prenylated flavonoids, a group to which this compound belongs. scielo.org.mx

The isolation process typically begins with the preparation of plant material. Fresh twigs of Dorstenia barteri are air-dried, ground into a fine powder, and then subjected to maceration using a solvent mixture such as dichloromethane-methanol (1:1). scielo.org.mx The crude extract obtained is subsequently concentrated under reduced pressure. Further purification involves chromatographic techniques, including silica (B1680970) gel column chromatography, Amberchrome, Sephadex LH-20, and reverse-phase High-Performance Liquid Chromatography (HPLC). ufjf.br Spectroscopic validation is then employed to confirm the identity and structure of the isolated compound.

This compound has also been reported in various Glycyrrhiza species, commonly known as licorice, including Glycyrrhiza uralensis and Glycyrrhiza glabra. medchemexpress.comresearchgate.net Other related chalcones, such as Kanzonol W and Kanzonol Y, are also found in Glycyrrhiza glabra roots. researchgate.net

The isolation of this compound from Glycyrrhiza glabra roots has involved methanol-based extraction, followed by partitioning of the extract between water and ethyl acetate (B1210297). researchgate.net Subsequent purification steps include column chromatography. researchgate.net While Kanzonol P, a pterocarpan, has been isolated from Glycyrrhiza uralensis, the presence of this compound in Glycyrrhiza species underscores the diverse chalcone (B49325) profile of these plants. ebi.ac.uknih.gov

The roots of Anthyllis vulneraria, commonly known as Kidney Vetch, represent another significant botanical source for this compound. nih.govresearchgate.netresearchgate.netpmu.ac.at Phytochemical investigations of A. vulneraria roots have revealed a compound profile rich in prenylated chalcones, flavones, isoflavones, and cinnamic acid derivatives. nih.govresearchgate.netresearchgate.net

The isolation of this compound from A. vulneraria roots typically involves preparing ethyl acetate (EtOAc) extracts from an acetone/water crude extract through solvent partition. nih.govresearchgate.netresearchgate.net Following the initial extraction, this compound is isolated through a series of preparative chromatographic steps. nih.govresearchgate.netresearchgate.net Analytical techniques such as HPLC-ESI-(HR)MSn and GC-MS are employed to characterize the compound profile and confirm the presence of this compound. nih.govresearchgate.net

The table below summarizes the botanical sources of this compound and the general plant parts from which it has been isolated:

Botanical SourcePlant Part
Dorstenia barteri (Moraceae)Twigs
Glycyrrhiza species (Licorice)Roots
Anthyllis vulneraria (Kidney Vetch)Roots

Advanced Isolation and Purification Methodologies for Natural Products

The isolation and purification of natural products like this compound from complex botanical matrices require a combination of traditional and advanced methodologies to achieve high purity and yield. These techniques leverage differences in physicochemical properties such as polarity, molecular size, and adsorption characteristics.

Commonly employed initial extraction methods include maceration and sequential solvent extraction, utilizing solvents like dichloromethane-methanol, acetone/water, or ethyl acetate to selectively dissolve target compounds. researchgate.netnih.govresearchgate.nethilarispublisher.com This is often followed by liquid-liquid partitioning to further separate compounds based on their solubility in immiscible solvents. researchgate.nethilarispublisher.com

Chromatographic techniques form the backbone of natural product purification. These include:

Column Chromatography: Often using stationary phases like silica gel or Sephadex LH-20, this technique separates compounds based on differential adsorption and elution. ufjf.brresearchgate.netebi.ac.ukresearchgate.nethilarispublisher.comacs.org

High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC, including reverse-phase HPLC, are widely used for their high resolution and sensitivity. ufjf.brresearchgate.netnih.govresearchgate.netresearchgate.nethilarispublisher.com HPLC-ESI-(HR)MSn is particularly valuable for detailed compound profiling and identification. nih.govresearchgate.net

Thin-Layer Chromatography (TLC) and Preparative Thin-Layer Chromatography (PTLC): These are rapid and cost-effective methods for qualitative analysis and preliminary separations. hilarispublisher.comacs.org

Flash Chromatography: A versatile tool for rapid and efficient separation and purification. researchgate.net

Beyond these, advanced techniques such as Supercritical Fluid Extraction (SFE) and the use of molecularly imprinted polymers (MIPs) are gaining prominence for their efficiency and selectivity in isolating natural products. hilarispublisher.com Crystallization is also employed as a final purification step for suitable compounds. northwestern.edu

The identity and purity of isolated compounds are rigorously confirmed using various spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HR-MS). researchgate.netnih.govresearchgate.net

Compound Names and PubChem CIDs

Chemical Synthesis and Analog Design Strategies for Kanzonol C

Total Synthesis Approaches to Kanzonol C

Total synthesis provides a pathway to obtain this compound, offering control over its stereochemistry and allowing for the incorporation of structural modifications.

The Claisen-Schmidt condensation stands as a foundational method for chalcone (B49325) synthesis, including this compound. nih.gov This base-catalyzed reaction involves the coupling of an acetophenone (B1666503) derivative with a benzaldehyde (B42025) to form an α,β-unsaturated ketone. nih.govnih.govnih.govnih.govuni.lu

For the synthesis of this compound, the reaction typically commences with 2,4-dihydroxy-4',6'-dimethoxyacetophenone and 3-methylbut-2-enal. nih.gov Sodium hydroxide (B78521) (40% aqueous solution) acts as a base, facilitating the deprotonation of the acetophenone, which then undergoes nucleophilic attack on the aldehyde. nih.gov Optimal conditions for this reaction generally involve heating the mixture at 60–80°C for 6–8 hours, resulting in yields of 65–72%. nih.gov Microwave-assisted variations of the Claisen-Schmidt condensation have significantly reduced reaction times to 15-20 minutes while maintaining comparable yields. nih.gov

Beyond the Claisen-Schmidt condensation, other advanced synthetic methodologies have been employed for chalcone construction. These include palladium-catalyzed Suzuki-Miyaura cross-coupling, which can regioselectively introduce the prenyl group at the C3' position of the chalcone backbone, achieving efficiencies of 58–63%. nih.gov Friedel-Crafts acylation offers an alternative route, involving the AlCl₃-mediated acylation of 2,4-dimethoxyphenol (B87100) with 3-methylbut-2-enoyl chloride to generate an intermediate, followed by demethylation using BBr₃ to yield this compound. nih.gov

Table 1: Classical Synthesis Parameters for this compound (Claisen-Schmidt Condensation)

ComponentRoleConditionsYield (%)Time (hours)
2,4-Dihydroxy-4',6'-dimethoxyacetophenoneKetone componentNaOH (40% aqueous), 60–80°C, stirring65–726–8
3-Methylbut-2-enalAldehyde componentNaOH (40% aqueous), 60–80°C, stirring65–726–8
Microwave-Assisted 300 W, 100°CComparable0.25–0.33

In response to growing environmental concerns, sustainable and green chemistry protocols have been developed for chalcone synthesis, aiming to minimize waste, reduce energy consumption, and avoid hazardous solvents. fishersci.casigmaaldrich.com

Solvent-Free Synthesis: Mechanochemical approaches, such as ball milling equimolar quantities of acetophenone and aldehyde derivatives with K₂CO₃ as a solid base, have demonstrated success. This method can achieve a 68% yield in just 30 minutes, significantly reducing solvent use and waste generation. nih.govsigmaaldrich.com

Microwave-Assisted Synthesis: Microwave irradiation offers an accelerated and energy-efficient alternative. For instance, a microwave-assisted Claisen-Schmidt reaction (300 W, 100°C) can be completed in 10 minutes, yielding 70% of the product. nih.govfishersci.casigmaaldrich.comnih.gov This approach enhances both energy efficiency and scalability. nih.gov

Ultrasound-Assisted Synthesis: The use of ultrasound waves can also enhance reaction rates by lowering activation energy, reducing reaction temperature and time for chalcone synthesis. fishersci.casigmaaldrich.com

Green Solvents: Glycerin, a renewable byproduct of biodiesel production, has been successfully employed as a solvent in chalcone synthesis, leading to good yields and high purity products. fishersci.at

Micellar Media: Performing the Claisen-Schmidt reaction in cationic and nonionic micellar media is considered a greener approach, offering an environmentally benign alternative to traditional organic solvents. fishersci.ca

Table 2: Comparison of Green Synthesis Methods for Chalcones

MethodConditionsYield (%)Time (hours)
Solvent-Free (Ball Mill)K₂CO₃ as solid base680.5
Microwave-Assisted300 W, 100°C700.17
Glycerin as SolventNaOH catalyst, room temperature, stirringGoodOvernight

Rational Design and Synthesis of this compound Derivatives and Analogues

This compound serves as a valuable scaffold for the rational design and synthesis of new derivatives and analogues, allowing for the fine-tuning of its biological activities. nih.gov

Key strategies for modifying this compound include:

Acid-Catalyzed Cyclization: Treatment of this compound with acid, such as HCl in methanol, can induce cyclization to yield flavanone (B1672756) derivatives. Examples include cycloglabrol and isocycloglabrol (also known as artoindonesianin J). nih.govcdutcm.edu.cn Specifically, refluxing this compound in methanolic HCl can produce a mixture of cycloglabrol (25%) and isocycloglabrol (61%). cdutcm.edu.cn These modifications can influence the biological profile, for instance, by retaining anti-inflammatory activity while altering matrix metalloproteinase-2 (MMP-2) inhibition. nih.gov

Hydrogenation: Hydrogenation of the α,β-unsaturated ketone moiety over a palladium-on-carbon (Pd/C) catalyst can lead to the formation of dihydrochalcones. nih.gov

Structural Modifications for Activity Enhancement: Rational design of chalcone analogues often focuses on introducing specific substituents on the aromatic rings or modifying the α,β-unsaturated carbonyl system. For example, incorporating 3,4-dihydroxyl substituents on the benzene (B151609) ring can enhance antioxidant effects. bidd.group The position of prenyl groups on naturally occurring prenylated chalcones, including this compound, has been shown to influence their anti-inflammatory activity. uni.lu

Chalcone derivatives are extensively investigated for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. uni.lunih.govbidd.groupnih.govnih.gov

Biocatalytic and Semisynthetic Transformations of this compound

While direct detailed examples of biocatalytic transformations of this compound are less explicitly described in the provided information, the broader context of chalcone biosynthesis and metabolism suggests potential avenues. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, with their biosynthesis involving enzymes like chalcone synthase (CHS). nih.govuni.lu

Semisynthetic transformations of this compound primarily involve chemical modifications of the naturally isolated compound to generate new derivatives. As highlighted, acid-catalyzed cyclization and hydrogenation are prominent examples of such transformations. nih.govcdutcm.edu.cn For instance, the conversion of this compound into cycloglabrol and isocycloglabrol via acid-catalyzed cyclization represents a key semisynthetic pathway. cdutcm.edu.cn Furthermore, the hydrogenation of related chalcones, such as isobavachalcone, to produce hydrogenated products, underscores the feasibility of similar transformations for this compound to yield dihydrochalcones. nih.govcdutcm.edu.cn Oxidative cleavage of prenyl groups or epoxidation of the α,β-unsaturated ketone moiety, potentially under enzymatic conditions, are also considered possible reactions for related chalcones. nih.gov

Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate a detailed article on the specific pharmacological activities of this compound according to the provided outline.

While this compound is a known prenylated chalcone isolated from plants such as Glycyrrhiza glabra (licorice), specific research detailing its effects on cancer cell proliferation, matrix metalloproteinases (MMPs), and its differential cytotoxicity across the specified cancer cell lines (A549, HCT116, MDA-MB-468, MDA-MB-231) is not available in the public domain.

Similarly, literature detailing this compound's anti-inflammatory modulatory effects, including its specific regulatory action on pro-inflammatory mediators like nitric oxide and prostaglandin (B15479496) E2, and its interference with key inflammatory signaling cascades such as NF-κB and MAPK, could not be located.

Therefore, it is not possible to provide a scientifically accurate and thorough analysis for each requested section and subsection without the necessary research findings. The creation of data tables is also not feasible due to the lack of quantitative data on the compound's efficacy in these areas.

Comprehensive Analysis of Kanzonol C Pharmacological Activities

Antimicrobial Spectrum and Potency

Kanzonol C has shown promise as an antimicrobial agent, with studies indicating its potential to combat both bacterial and fungal pathogens.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Research has indicated that this compound possesses antibacterial properties. Flavonoids isolated from the twigs of Dorstenia barteri, including this compound, have been highlighted for their potential in treating bacterial infections. While specific minimum inhibitory concentration (MIC) values for this compound against a wide range of bacterial strains are not extensively documented in readily available literature, the general consensus points towards its activity. One study suggested that the resistance of certain Gram-negative bacteria to flavonoids like this compound may be associated with efflux pump mechanisms nih.gov. This implies that this compound does interact with these bacteria, though they may have mechanisms to expel the compound. Further research is necessary to quantify its specific potency against various Gram-positive and Gram-negative bacteria.

Antifungal Efficacy

Similar to its antibacterial action, this compound has been recognized for its potential antifungal effects. As a flavonoid isolated from Dorstenia barteri, it is considered a promising candidate for the treatment of fungal infections medchemexpress.com. However, detailed studies providing specific MIC values against a comprehensive panel of fungal species are limited in the currently accessible scientific literature. The available information suggests a general antifungal potential that warrants more in-depth investigation to establish its spectrum of activity and potency.

Gastroprotective and Antiulcerative Actions

While direct studies on the gastroprotective and antiulcerative effects of this compound are not prominently available, the broader class of compounds to which it belongs, flavonoids and chalcones, are well-documented for these properties. Flavonoids, in general, exert their gastroprotective effects through various mechanisms. These include enhancing mucosal defense by increasing mucus production, acting as antioxidants to scavenge harmful reactive oxygen species, and modulating inflammatory responses mdpi.com. Some flavonoids have also been shown to have a direct bactericidal effect on Helicobacter pylori, a key bacterium implicated in peptic ulcer disease mdpi.com. Given that this compound is a chalcone (B49325), a subclass of flavonoids, it is plausible that it shares these gastroprotective mechanisms. However, specific experimental evidence for this compound in this regard is needed for confirmation.

Metabolic Regulation and Antidiabetic Potential

This compound has demonstrated notable activity in the regulation of key enzymes involved in metabolic pathways, suggesting its potential as an antidiabetic agent.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

One of the most significant reported activities of this compound is its potent inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin (B600854) signaling pathway, and its inhibition is a therapeutic target for the treatment of type 2 diabetes and obesity. This compound has been shown to be a powerful inhibitor of PTP1B, with reported IC50 values ranging from 0.31 to 0.97 μM. This potent inhibitory action suggests that this compound could play a role in enhancing insulin sensitivity and improving glucose homeostasis.

Table 1: PTP1B Inhibitory Activity of this compound

Compound IC50 (μM)

Alpha-Glucosidase Enzyme Inhibition

Alpha-glucosidase is an enzyme located in the small intestine that is responsible for the breakdown of complex carbohydrates into glucose. The inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing post-meal blood glucose spikes. While flavonoids as a class are known to inhibit alpha-glucosidase, specific studies detailing the inhibitory activity and IC50 value of this compound against this enzyme are not widely available in the current literature. Further research is required to determine the efficacy of this compound as an alpha-glucosidase inhibitor and to fully understand its potential in the management of postprandial hyperglycemia.

Antioxidative Properties and Reactive Oxygen Species Scavenging

This compound is a member of the chalcone subgroup of flavonoids, a class of compounds well-regarded for their antioxidant capabilities. nih.govfrontiersin.org As a prenylated chalcone, its structure is augmented by lipophilic prenyl side-chains, a feature that has been shown to significantly influence its biological activity. researchgate.net Research into prenylated flavonoids indicates that these prenyl groups can enhance the antioxidant capacity of the molecule. nih.govacs.org Studies on various prenylchalcones have demonstrated their ability to inhibit the oxidation of human low-density lipoprotein (LDL) in vitro, suggesting a protective effect against oxidative modification of lipids. nih.govacs.org In some cases, prenylation has been found to antagonize the prooxidant effects that can be observed with certain nonprenylated chalcones. nih.gov

The primary mechanism behind the antioxidant effect of compounds like this compound is their ability to scavenge reactive oxygen species (ROS). ROS, which include superoxide (B77818) anions (O₂⁻), hydroxyl radicals (OH·), and hydrogen peroxide (H₂O₂), are highly reactive byproducts of normal cellular metabolism. mdpi.com An overaccumulation of ROS leads to oxidative stress, a condition implicated in cellular damage and the development of various diseases. nih.gov Antioxidants mitigate this damage by neutralizing these reactive molecules. Flavonoids, including chalcones, can donate a hydrogen atom to free radicals, thereby stabilizing them and terminating the oxidative chain reaction. cabidigitallibrary.org The specific arrangement of hydroxyl and prenyl groups on the this compound structure is believed to contribute to its potential efficacy as a free radical scavenger.

While direct quantitative antioxidant data for this compound is not extensively detailed in the available literature, the activities of other well-studied prenylated chalcones provide insight into its potential properties.

Table 1: Antioxidant Activity of Representative Prenylated Chalcones
CompoundSource ExampleObserved Antioxidant Activity
Xanthohumol (B1683332)Hops (Humulus lupulus)Demonstrated high antioxidant activity in inhibiting copper-mediated LDL oxidation, superior to α-tocopherol. nih.gov
IsobavachalconePsoralea corylifoliaExhibits significant free radical scavenging activity in various assays.
Licochalcone ALicorice Root (Glycyrrhiza species)Acts as a bactericide and shows significant antioxidant capacity.

Other Documented Bioactivities within the Chalcone Class

Beyond their antioxidant potential, chalcones are recognized for a wide spectrum of pharmacological activities. frontiersin.org While research continues to elucidate the full profile of this compound, it has been identified as a flavonoid with the potential to address bacterial and fungal infections. medchemexpress.com This antimicrobial activity is a hallmark of many compounds within the chalcone class.

The structural framework of chalcones, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, serves as a privileged scaffold in medicinal chemistry, leading to a diverse range of biological effects. frontiersin.org Preclinical studies on numerous natural and synthetic chalcones have revealed significant therapeutic potential across several areas. frontiersin.org

Key bioactivities associated with the chalcone class include:

Anti-inflammatory Effects: Certain chalcones have been shown to modulate inflammation signaling pathways within cells.

Anticancer Properties: Numerous chalcone derivatives have been investigated for their ability to inhibit the proliferation of tumor cells and induce apoptosis. nih.gov Their mechanisms often involve interfering with key pathways in cancer progression. nih.gov

Antimicrobial Activity: As noted for this compound, the chalcone class is rich in compounds with antibacterial, antifungal, and antiviral properties.

Antiparasitic Activity: Chalcones such as isocordin and xanthohumol have been reported to possess antiprotozoal capabilities.

Antidiabetic Effects: Some chalcones exhibit inhibitory activity against enzymes like α-glucosidase, which is relevant to managing carbohydrate metabolism. frontiersin.org

Table 2: Overview of Pharmacological Activities in the Chalcone Class
Pharmacological ActivityDescriptionExample Compound(s)
AntimicrobialActivity against bacteria, fungi, and viruses. This compound is noted for its potential in this area. medchemexpress.comThis compound, Licochalcone A
Anti-inflammatoryModulation of inflammatory pathways and enzymes.Butein
AnticancerInhibition of cancer cell growth, proliferation, and induction of apoptosis. nih.govXanthohumol, Panduratin A
AntiparasiticActivity against protozoan parasites.Isocordin, 5-prenylbutein
AntidiabeticInhibition of enzymes involved in carbohydrate digestion, such as α-glucosidase. frontiersin.orgButein, Licochalcone A

Investigation of Kanzonol C Molecular Mechanisms of Action

Target Identification and Protein-Ligand Interactions

Research into Kanzonol C has identified several key molecular targets, highlighting its potential in various therapeutic areas. It is notably recognized as a tyrosinase inhibitor, an enzyme crucial for melanin (B1238610) production guidetopharmacology.org. By influencing the activity of such targets, this compound can disrupt signal transduction pathways that govern cellular proliferation and survival, particularly in malignant cells guidetopharmacology.org.

Enzymatic Inhibition Dynamics (e.g., MMP-2, PTP1B, Alpha-Glucosidase)

This compound demonstrates potent inhibitory effects on specific enzymes, which are central to its observed pharmacological properties.

Matrix Metalloproteinase-2 (MMP-2) Inhibition: this compound is a potent inhibitor of matrix metalloproteinase-2 (MMP-2) secretion. Studies have shown its ability to inhibit MMP-2 secretion from brain tumor-derived glioblastoma cells, thereby reducing tumor invasiveness guidetopharmacology.orgnih.govciteab.comcenmed.comuni.lucephamls.comnih.govidrblab.netgenominfo.org. In U87 glioblastoma cells, this compound exhibited an IC₅₀ value of 18.7 µM for MMP-2 secretion inhibition guidetopharmacology.org.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: this compound acts as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), with reported IC₅₀ values ranging from 0.31 to 0.97 μM guidetopharmacology.orgnih.govuni.lucephamls.comcephamls.com. PTP1B is a significant therapeutic target, especially in the context of metabolic disorders.

Alpha-Glucosidase: While this compound exhibits potent inhibitory activities against MMP-2 and PTP1B, studies indicate that other Kanzonol derivatives, such as Kanzonol E, demonstrate superior alpha-glucosidase binding guidetopharmacology.org. This suggests that this compound is not a primary or highly potent alpha-glucosidase inhibitor compared to its activity against MMP-2 and PTP1B.

Table 1: Enzymatic Inhibition Profile of this compound

Enzyme TargetIC₅₀ Value (µM)Cellular Context / NotesSource
MMP-218.7U87 glioblastoma cells guidetopharmacology.org
PTP1B0.31–0.97In vitro guidetopharmacology.orgnih.gov

Cellular Receptor and Pathway Modulation

Beyond direct enzymatic inhibition, this compound modulates various cellular receptors and signaling pathways. It has been shown to suppress NF-κB signaling and nitric oxide (NO) production in macrophages guidetopharmacology.orgnih.govcephamls.com. The anti-inflammatory activity of this compound is correlated with its suppression of the NF-κB pathway, leading to reduced expression of COX-2 and iNOS guidetopharmacology.org. Chalcones, as a class, are known to modulate several signaling pathways associated with cell survival or death nih.gov. This compound has also been noted to interact with the Pregnane X Receptor (PXR), showing a docking score of -58.35 kcal/mol in computational studies related to Glycyrrhiza metabolites researchgate.net.

Apoptosis and Cell Cycle Homeostasis Perturbation

This compound exhibits significant cytotoxic effects against various cancer cell lines, indicating its potential to disrupt cellular proliferation and induce programmed cell death guidetopharmacology.org.

Induction of Programmed Cell Death Pathways (e.g., Caspase Cascade Activation)

This compound has been observed to induce apoptosis, a form of programmed cell death, primarily through mitochondrial pathways guidetopharmacology.org. The induction of apoptosis often involves a cascade of events, including the disruption of mitochondrial membrane potential, release of pro-apoptotic factors like cytochrome c, and subsequent activation of caspases, such as caspase-3, caspase-8, and caspase-9, which are key executioners of apoptosis nih.govcenmed.comidrblab.netnih.gov.

Table 2: Cytotoxic Activity of this compound on Cancer Cell Lines

Cell LineCancer TypeIC₅₀ Value (µM)Source
MDA-MB468Breast carcinoma5.97 nih.gov
A549Lung cancer9.67 guidetopharmacology.org
HCT116Colon cancer8.85 guidetopharmacology.org
HepG2, SW480, MCF7Various (Human)Potent activity nih.gov

Cell Cycle Arrest and Cell Proliferation Inhibition

This compound's cytotoxic effects extend to inhibiting cell proliferation and inducing cell cycle arrest in malignant cells guidetopharmacology.orgnih.govnih.govuni-freiburg.de. Its ability to decrease cell viability in various cancer cell lines, as demonstrated by the IC₅₀ values, underscores its potential to disrupt the normal cell cycle and inhibit uncontrolled cell growth guidetopharmacology.orgnih.gov.

Interference with Microbial Cellular Integrity and Virulence Factors

This compound demonstrates broad-spectrum antimicrobial properties, showing efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi guidetopharmacology.orgnih.govmdpi.comnih.govnih.gov. Its antimicrobial action involves inhibiting bacterial and fungal enzyme activities guidetopharmacology.org. Studies have reported that this compound can prevent the growth of a wide range of microbial species, with some minimum inhibitory concentration (MIC) values reported to be ≤ 25 μg/mL, and even less than 10 µg/mL for certain strains guidetopharmacology.orgnih.govnih.gov. In one study, this compound (compound 4) prevented the growth of all 22 tested microbial species, with its inhibitory activity noted on 86.4% of the microorganisms tested nih.govnih.gov.

Table 3: Antimicrobial Activity of this compound

Microbial CategorySpecific Species Examples (where available)Activity / MIC (µg/mL)Source
Gram-positiveBacillus cereus, Bacillus subtilis, Bacillus stearothermophilus, Staphylococcus faecalis, Staphylococcus aureus (general)≤ 25, < 10, 9.8 guidetopharmacology.orgnih.govciteab.com
Gram-negativeProteus mirabilis, Proteus vulgaris, Enterobacter aerogenes, Enterobacter cloacae, Morganella morganii, Shigella flexneri (general)≤ 25, < 10, 9.8 guidetopharmacology.orgnih.govciteab.com
FungiCandida albicans, Candida glabrata, Microsporum audouinii (general)≤ 25, < 10, 9.8 guidetopharmacology.orgnih.govciteab.com
Broad-spectrumAll 22 tested microbial species (86.4% inhibited)Effective nih.govnih.govnih.gov

Bacterial Cell Membrane Disruption

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Microorganisms nih.gov

MicroorganismMIC (µg/mL)
Enterococcus faecalis4.9
Bacillus cereus9.8
Bacillus megaterium4.9
Bacillus stearothermophilus4.9
Bacillus subtilis9.8
Candida albicans4.9
Candida glabrata4.9

Redox Signaling Pathway Modulation (e.g., Nrf2-ARE Activation)

This compound plays a role in modulating redox signaling pathways, notably through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. This compound is recognized as a phenolic compound capable of significantly activating Nrf2. igib.res.in Chalcones, a class of compounds to which this compound belongs, are known to regulate both the Keap1-Nrf2-ARE and NF-κB pathways. mdpi.comnih.govresearchgate.net Nrf2 acts as a crucial transcription factor, orchestrating the expression of various detoxification and antioxidant enzymes, thereby offering protection against oxidative stress-related injuries and inflammatory conditions. nih.gov The activation of the Nrf2-ARE pathway by chalcones leads to the upregulation of genes involved in antioxidant defenses and detoxification processes. mdpi.com This modulation contributes to this compound's potential as an anti-inflammatory agent, as evidenced by its inhibitory activity against nitric oxide (NO) production. mdpi.com

Role as an Electrophilic Michael Acceptor in Biological Pathways

This compound functions as an electrophilic Michael acceptor in various biological pathways due to its chemical structure. Chalcones possess an α,β-unsaturated carbonyl group, which renders them susceptible to Michael addition reactions. nih.govresearchgate.netresearchgate.net This electrophilic moiety readily reacts with nucleophiles—molecules or ions that donate electron pairs—such as free sulfhydryl groups found in cysteine residues of proteins or in glutathione, a vital intracellular antioxidant. nih.govnih.gov The ability of this compound to undergo covalent Michael addition with nucleophiles allows it to form protein-ligand complexes. nih.govnih.gov These interactions can either activate or inhibit specific protein pathways, thereby exerting significant physiological effects. nih.govresearchgate.net This characteristic electrophilic nature of chalcones is a valuable feature in drug design, enabling targeted interactions with biological pathways. nih.gov

Structure Activity Relationship Sar and Pharmacophore Mapping of Kanzonol C Analogues

Influence of Prenyl Groups on Pharmacological Activity

The presence and characteristics of prenyl groups on the Kanzonol C scaffold are critical determinants of its pharmacological activity. Prenylation, the attachment of a five-carbon isoprene unit, significantly enhances the bioactivity of flavonoids and chalcones by increasing their lipophilicity. This heightened lipophilicity facilitates greater affinity for and interaction with cellular membranes, which can lead to improved bioavailability and cellular uptake.

This compound is a double-chain prenylated chalcone (B49325). Studies comparing its antibacterial activity against Streptococcus mutans with that of the singly prenylated chalcone, isobavachalcone, have provided insights into the role of diprenylation. While double prenylated phenolics are generally observed to have superior antibacterial activity against Gram-positive bacteria compared to their single prenylated counterparts, the addition of a second prenyl group in this compound did not lead to a significant increase in potency against S. mutans when directly compared to isobavachalcone. In one study, both isobavachalcone and this compound exhibited potent activity with Minimum Inhibitory Concentrations (MICs) of 19 µM and 16 µM, respectively, suggesting that for this particular activity, the presence of at least one prenyl group is crucial, with the second contributing only marginally to the enhancement of potency.

The position of the prenyl group is also a key factor influencing the biological activity of flavonoids. While specific studies on the positional effects of prenyl groups on the this compound skeleton are limited, research on other flavonoids indicates that prenylation on the A-ring, as seen in this compound, is pivotal for certain biological effects, such as HNE inhibition. The general consensus is that the introduction of prenyl groups enriches the structural diversity of flavonoids and often leads to an increase in their bioactivity.

Table 1: Comparison of Antibacterial Activity of Prenylated Chalcones against Streptococcus mutans

CompoundNumber of Prenyl GroupsMIC (µM)
Isobavachalcone119
This compound216

Systematic Evaluation of Substituent Effects on Bioactivity Profiles

The bioactivity of this compound is not solely dictated by its prenyl groups; other substituents on the chalcone backbone also play a significant role in its pharmacological profile. The core structure of chalcones, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, is a recognized pharmacophore responsible for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Modifications to the hydroxyl and methoxy groups on the aromatic rings of chalcones can substantially influence their bioactivity. For instance, the presence and position of hydroxyl groups are often crucial for antioxidant and radical scavenging activities. In some coumarin-based compounds, phenolic hydroxyl groups have been shown to be important for antiradical and antitumor activities. Conversely, modifications such as acetylation of phenolic groups can sometimes lead to a reduction in certain bioactivities.

While systematic studies on a wide range of this compound analogues with varied substituents are not extensively documented, research on related chalcones provides valuable insights. For example, the introduction of different substituents on the aromatic rings can modulate the electronic properties and steric bulk of the molecule, thereby affecting its interaction with biological targets. The α,β-unsaturated keto function in the chalcone scaffold is a key reactive site and its reactivity can be fine-tuned by the electronic nature of the substituents on the aromatic rings.

Further research involving the synthesis and biological evaluation of a diverse library of this compound derivatives with systematic modifications to the substitution pattern on both aromatic rings would be invaluable for a comprehensive understanding of its SAR.

Stereostructural Determinants of this compound Efficacy

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral.

Currently, there is a lack of specific research in the public domain focusing on the stereostructural determinants of this compound's efficacy. The this compound molecule does not possess any chiral centers in its core structure. However, the introduction of chiral centers through modification of the prenyl side chains or the chalcone backbone could potentially lead to stereoisomers with distinct biological activities. The spatial arrangement of substituents can influence how a molecule fits into the binding site of a biological target, with one enantiomer often exhibiting a much higher affinity and, consequently, greater potency than the other. Understanding the stereochemistry of drug candidates is a critical aspect of modern drug development, as it allows for the design of more selective and effective therapeutic agents with potentially fewer side effects.

Computational Approaches to this compound SAR Analysis

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are powerful tools in modern drug discovery for elucidating the SAR of bioactive compounds and for the rational design of new analogues with improved activity. These in silico techniques can predict the biological activity of molecules based on their structural features and simulate their interactions with biological targets at a molecular level.

Advanced Preclinical Research and Translational Studies on Kanzonol C

In Vitro Pharmacological Profiling and High-Throughput Screening

In vitro pharmacological profiling and high-throughput screening (HTS) are crucial techniques in drug discovery, enabling rapid assessment of chemical compounds against various biological targets. mdpi.comwikipedia.org HTS utilizes robotics, data processing software, and sensitive detectors to conduct millions of tests swiftly, identifying active compounds that modulate specific biomolecular pathways. wikipedia.org Kanzonol C has been subjected to such screenings, revealing a spectrum of pharmacological properties.

This compound demonstrates notable broad-spectrum antimicrobial activity. It has shown efficacy against Gram-positive and Gram-negative bacteria, as well as fungi. glpbio.commedchemexpress.comufjf.br For certain microbial strains, its Minimum Inhibitory Concentration (MIC) values were reported to be ≤ 25 µg/mL, with some even less than 10 µg/mL, indicating strong efficacy. glpbio.com This compound, along with 4-hydroxylonchocarpin, exhibits broader antimicrobial spectra compared to other related compounds. Beyond its antimicrobial effects, this compound also displays anticancer potential and enzyme inhibitory properties.

Cell-Based Assays for Efficacy and Selectivity

Cell-based assays are fundamental in evaluating the efficacy and selectivity of compounds by measuring their impact on cellular functions and viability. This compound has exhibited significant cytotoxicity against several human cancer cell lines while showing low toxicity to normal cells. researchgate.net

Cytotoxic Effects of this compound on Cancer Cell Lines researchgate.netresearchgate.net

Cell Line (Cancer Type)IC₅₀ (µM)Reference
A549 (Lung Cancer)9.67
HCT116 (Colon Cancer)8.85
HepG2 (Liver Cancer)Potent
SW480 (Colorectal Cancer)Potent
MCF-7 (Breast Cancer)5.97 researchgate.netresearchgate.net
MDA-MB468 (Breast Cancer)5.97 researchgate.netresearchgate.net

Research indicates that this compound may disrupt cellular proliferation and induce apoptosis in malignant cells. Importantly, this compound has shown low cytotoxicity to normal human cell lines, such as LO2 (normal liver cells) and HEK293T (human embryonic kidney cells), suggesting a degree of selectivity towards cancer cells. researchgate.netresearchgate.net

Furthermore, this compound demonstrates anti-inflammatory activity, which correlates with its ability to suppress the NF-κB pathway and reduce the expression of inflammatory mediators like COX-2 and iNOS in macrophages. researchgate.net

Enzyme Kinetic Studies

Enzyme kinetic studies are essential for understanding the mechanisms of enzyme action, substrate specificity, and the effects of inhibitors and activators. libretexts.orgnumberanalytics.com These studies help determine how a compound interacts with specific enzymes and can reveal its potency and selectivity as an inhibitor. numberanalytics.com

This compound has been identified as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme relevant for diabetes and obesity management. researchgate.net Its IC₅₀ values against PTP1B range from 0.31 to 0.97 µM. researchgate.net

Enzyme Inhibitory Activity of this compound researchgate.net

Enzyme TargetIC₅₀ (µM)Reference
Protein Tyrosine Phosphatase 1B (PTP1B)0.31–0.97 researchgate.net
Matrix Metalloproteinase-2 (MMP-2)18.7
TyrosinaseNoticeable researchgate.net

Beyond PTP1B, this compound also uniquely inhibits matrix metalloproteinase-2 (MMP-2) secretion in glioblastoma cells, thereby reducing tumor invasiveness. Its IC₅₀ for MMP-2 secretion inhibition in U87 glioblastoma cells is 18.7 µM, which is more potent than chlorogenic acid (IC₅₀ 45.2 µM). Additionally, this compound is recognized for its role as a tyrosinase inhibitor, an enzyme critical in melanin (B1238610) production, suggesting potential implications for skin lightening treatments and melanoma prevention. researchgate.net

In Vivo Efficacy and Proof-of-Concept Studies

In vivo efficacy and proof-of-concept (POC) studies are critical stages in preclinical research, designed to evaluate a compound's therapeutic potential within living organisms and to establish its biological activity in relevant disease models. ontosight.ailawinsider.com Research into compounds like this compound is ongoing, utilizing in vivo studies to understand their effects. ontosight.ai While extensive pharmacokinetic data for this compound specifically remains understudied, its strong in vitro activities provide a foundation for further in vivo investigations. Chalcones, as a class of compounds to which this compound belongs, have demonstrated potential in vivo activity across various disease areas. researchgate.net

Preclinical Models for Oncological Research

Preclinical models, particularly animal models, are indispensable for oncological research, allowing for the study of anticancer agents in a complex biological system. researchgate.netjslc.co.jpresearcher.life The significant in vitro cytotoxic and anti-proliferative activities of this compound against a range of cancer cell lines (e.g., lung, colon, liver, and breast cancer) provide a strong rationale for its evaluation in in vivo cancer models. researchgate.netresearchgate.netnih.gov

Chalcones, including this compound, have been shown to affect various aspects of carcinogenesis and exhibit activity against cancer cells. researchgate.netresearchgate.net Their anticancer mechanisms involve processes such as cell cycle disruption, autophagy regulation, and induction of apoptosis. researchgate.netnih.gov Studies on licorice-purified compounds, which include this compound, indicate their potential to abrogate the onset and progression of different malignancies in both in vitro and in vivo settings. nih.gov This suggests that this compound, as a component of licorice, contributes to these observed in vivo effects.

Animal Models for Inflammatory and Infectious Diseases

Animal models are widely used to study inflammatory and infectious diseases, providing insights into disease pathogenesis and evaluating the efficacy of potential therapeutic agents. mdpi.commsdvetmanual.com this compound's potent in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi positions it as a promising candidate for further assessment in animal models of infection. glpbio.commedchemexpress.comufjf.brscienceopen.comnih.gov

This compound, alongside other related compounds like 4-hydroxylonchocarpin, has been suggested as a potential candidate for new antimicrobial drugs due to its broad-spectrum inhibitory activities. ufjf.brscienceopen.com Its ability to suppress NF-κB signaling and nitric oxide (NO) production in macrophages also highlights its potential in inflammatory conditions, which could be further explored in relevant animal models. While its in vitro antimicrobial activity is well-documented, further in vivo studies are necessary to fully assess its efficacy in animal models of infectious diseases. scienceopen.com

Computational Modeling and Chemoinformatics

Computational modeling and chemoinformatics play an increasingly vital role in modern drug discovery, enabling the prediction of compound properties, interactions with biological targets, and optimization of chemical structures. semanticscholar.orgaging-us.com These approaches can efficiently screen large virtual libraries of compounds and provide insights into potential mechanisms of action at a molecular level. semanticscholar.orgaging-us.com

For compounds like this compound, which belongs to the chalcone (B49325) class, computational methods such as molecular docking are employed to examine their interactions with various protein targets. semanticscholar.org For instance, related chalcones like Kanzonol Y have demonstrated strong docking properties to viral proteases, indicating the utility of these methods for this compound class. semanticscholar.org While specific computational modeling data for this compound itself are not detailed in the provided information, its classification as a chalcone and its known enzyme inhibitory activities make it a suitable candidate for further in silico investigations to elucidate its binding mechanisms and guide future drug design efforts.

Future Directions and Emerging Research Avenues for Kanzonol C

Discovery of Novel Therapeutic Targets and Signaling Pathways

Future research into Kanzonol C is anticipated to prioritize the identification of its specific molecular targets and the elucidation of the signaling pathways it modulates. While direct studies on this compound are limited, research on analogous prenylated flavonoids, particularly those from Glycyrrhiza species, offers a roadmap for these investigations.

Prospective Therapeutic Targets: Drawing parallels from related compounds, this compound may interact with key regulators of cellular processes. For instance, studies on other prenylated chalcones suggest potential interactions with inflammatory and cancer-related pathways. nih.govresearchgate.net Future research could explore whether this compound targets enzymes such as cyclooxygenases and lipoxygenases, which are pivotal in inflammation. In the context of its potential anticancer activity, investigations may focus on its effects on protein kinases, transcription factors, and apoptosis-regulating proteins that are often dysregulated in cancer.

Signaling Pathway Modulation: The therapeutic effects of natural compounds are often attributed to their ability to modulate complex signaling networks. Based on the activities of similar flavonoids, future studies on this compound are likely to investigate its influence on key signaling cascades.

For example, prenylated flavonoids from Glycyrrhiza glabra have been shown to affect the PI3K/Akt and ERK/IRS-1 signaling pathways, which are crucial in metabolic regulation and cell growth. nih.gov Another critical avenue for exploration is the NF-κB (nuclear factor-κB) signaling pathway, a central mediator of inflammation. rsc.org Research into other plant-derived compounds has demonstrated the ability to suppress NF-κB activation, thereby reducing the expression of pro-inflammatory genes. nih.govmdpi.com Investigating whether this compound exerts its potential anti-inflammatory effects through this pathway will be a key area of future research.

The table below summarizes potential signaling pathways that may be influenced by this compound, based on research on related compounds.

Signaling PathwayPotential Effect of this compound ModulationTherapeutic Implication
PI3K/Akt Pathway Regulation of cell survival and proliferationCancer, Metabolic Disorders
ERK/IRS-1 Pathway Influence on insulin (B600854) signaling and cell growthDiabetes, Cancer
NF-κB Pathway Inhibition of pro-inflammatory gene expressionInflammatory Diseases, Cancer
MAPK Pathway Modulation of cellular stress responsesCancer, Inflammatory Conditions

Development of this compound as a Lead Compound for Drug Development

The unique chemical structure of this compound, featuring a chalcone (B49325) backbone with prenyl modifications, makes it an attractive candidate for a lead compound in drug discovery. nih.gov Lead compounds serve as a starting point for the development of new drugs through structural modifications to enhance efficacy and reduce toxicity.

Structure-Activity Relationship (SAR) Studies: A crucial step in developing this compound as a lead compound will be to conduct extensive structure-activity relationship studies. By synthesizing and evaluating a series of this compound analogs, researchers can identify the key structural features responsible for its biological activities. For instance, the position and nature of the prenyl groups and hydroxylations on the aromatic rings are likely to be critical for its therapeutic effects. researchgate.net

Therapeutic Areas of Focus: Given the preliminary data and the known activities of related chalcones, drug development efforts centered on this compound could focus on several therapeutic areas:

Anticancer Agents: Many chalcones exhibit antiproliferative and pro-apoptotic effects on cancer cells. researchgate.netresearchgate.net Future development could involve modifying the this compound structure to enhance its potency and selectivity against specific cancer types.

Anti-inflammatory Drugs: The potential of prenylated phenolics from Glycyrrhiza uralensis to inhibit inflammatory mediators suggests that this compound could be a scaffold for novel anti-inflammatory agents, particularly for conditions like osteoarthritis. rsc.org

Infectious Diseases: Building on its observed antimicrobial and antiviral activities, this compound could be developed into new treatments for bacterial, fungal, and viral infections.

The journey from a lead compound to a marketable drug is long and complex, involving rigorous preclinical and clinical testing. However, the promising biological profile of this compound warrants further investigation into its potential as a starting point for new therapeutic agents.

Integration of Omics Technologies in this compound Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers powerful tools to comprehensively understand the biological effects of natural compounds like this compound. nih.govresearchgate.net Integrating these approaches into future research will provide a systems-level view of its mechanism of action and potential applications.

Target Identification and Mechanism of Action:

Transcriptomics (RNA sequencing): By analyzing changes in gene expression in cells treated with this compound, researchers can identify the genes and cellular pathways that are most affected. This can provide clues about its primary targets and downstream effects.

Proteomics: This technology can be used to study changes in protein expression and post-translational modifications in response to this compound treatment. This can help to validate targets identified through transcriptomics and provide a more direct link to cellular functions.

Metabolomics: Analyzing the metabolic profile of cells or organisms exposed to this compound can reveal alterations in metabolic pathways, providing insights into its bioactivity and potential metabolic effects.

Biomarker Discovery: Omics technologies can also be instrumental in identifying biomarkers that predict the response to this compound treatment. This is particularly relevant for its potential development as an anticancer or anti-inflammatory agent, where patient responses can be heterogeneous.

The table below illustrates how different omics technologies could be applied in this compound research.

Omics TechnologyApplication in this compound ResearchPotential Outcomes
Transcriptomics Profiling gene expression changes in treated cellsIdentification of modulated pathways and potential targets
Proteomics Analyzing protein expression and modificationsValidation of targets and understanding functional changes
Metabolomics Studying alterations in cellular metabolismInsight into metabolic effects and bioactivity

Advanced Drug Delivery Systems for this compound

A significant challenge in the therapeutic application of many natural products, including chalcones, is their poor water solubility and limited bioavailability. Advanced drug delivery systems offer a promising strategy to overcome these limitations and enhance the therapeutic efficacy of this compound.

Lipid-Based Nanoformulations: Due to its lipophilic nature, this compound is an excellent candidate for encapsulation within lipid-based nanocarriers. renejix.commdpi.com These systems can improve its solubility, protect it from degradation, and facilitate its absorption and transport to target tissues.

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophobic drugs like this compound within their membranes.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers with a solid lipid core that can offer high drug loading and controlled release. mdpi.com

Nanoemulsions: These are oil-in-water or water-in-oil dispersions with very small droplet sizes, which can enhance the oral bioavailability of poorly soluble compounds. mdpi.com

Polymeric Nanoparticles: Biodegradable polymers can also be used to formulate nanoparticles for the delivery of this compound. These systems can be engineered for targeted delivery to specific cells or tissues by attaching targeting ligands to their surface.

Transdermal Delivery: For localized applications, such as in the treatment of skin inflammation or infections, nanoformulations like nanoemulsions have been shown to effectively deliver chalcones to deeper skin layers. mdpi.com

Future research in this area will focus on developing stable and effective formulations of this compound and evaluating their pharmacokinetic profiles and therapeutic efficacy in preclinical models.

Q & A

Q. What frameworks (e.g., FINER) can guide hypothesis development for this compound studies?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating questions. For example:
  • Novelty : Investigate understudied targets (e.g., PTP1B in metabolic disorders).
  • Ethical : Adhere to institutional guidelines for in vivo studies if extending to animal models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.